molecular formula C22H23ClN6 B2664636 N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955305-51-8

N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B2664636
CAS No.: 955305-51-8
M. Wt: 406.92
InChI Key: JMOZGAGERJRYFX-UHFFFAOYSA-N
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Description

N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine family. This class of compounds is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties . The unique structure of this compound allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves the following steps :

    Formation of the pyrazolo[3,4-d]pyrimidine core: This is achieved by reacting 3-chlorophenylhydrazine with ethyl acetoacetate under reflux conditions to form the intermediate pyrazole derivative.

    Cyclization: The intermediate is then cyclized with formamide to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution: The core structure is further functionalized by reacting with 3-methylbutylamine and phenyl isocyanate under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-purity reagents, controlled reaction environments, and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .

Scientific Research Applications

N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential as an anticancer, antiviral, and anti-inflammatory agent.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets, such as protein kinases and receptors. The compound binds to the active site of these targets, inhibiting their activity and leading to downstream effects such as cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have shown that the compound forms essential hydrogen bonds with key amino acid residues in the active site of its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N4-(3-chlorophenyl)-N6-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is unique due to its specific combination of substituents, which confer distinct biological properties. Its ability to interact with multiple targets and its potential for modification make it a versatile compound in medicinal chemistry .

Properties

IUPAC Name

4-N-(3-chlorophenyl)-6-N-(3-methylbutyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN6/c1-15(2)11-12-24-22-27-20(26-17-8-6-7-16(23)13-17)19-14-25-29(21(19)28-22)18-9-4-3-5-10-18/h3-10,13-15H,11-12H2,1-2H3,(H2,24,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMOZGAGERJRYFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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